Vanoxerine

Beschreibung

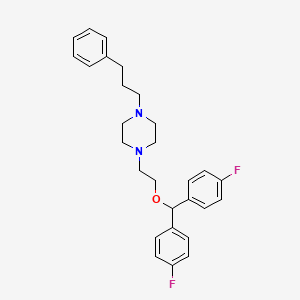

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,28H,4,7,16-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUWTFJOPJWYOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045143 |

Source

|

| Record name | Vanoxerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<5 mM |

Source

|

| Record name | Vanoxerine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67469-69-6 |

Source

|

| Record name | Vanoxerine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67469-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanoxerine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanoxerine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanoxerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANOXERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90X28IKH43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vanoxerine (GBR-12909) mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Vanoxerine (GBR-12909)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GBR-12909) is a high-affinity ligand for the dopamine transporter (DAT), initially developed as a potential therapeutic for depression and later investigated for cocaine dependence.[1] It is a potent and selective dopamine reuptake inhibitor (DRI).[2][3] This technical guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations. While this compound's clinical development was halted due to cardiac safety concerns, its unique pharmacological profile continues to make it a valuable tool in neuroscience research.[2][4]

Primary Mechanism of Action: Dopamine Transporter Inhibition

The principal mechanism of action of this compound is the competitive inhibition of the dopamine transporter (DAT).[5] By binding to the DAT, this compound blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[6] This action leads to an increase in the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission.

This compound exhibits a high affinity for the DAT, binding approximately 50 times more strongly than cocaine.[2][7] Unlike cocaine, however, this compound also inhibits the release of dopamine, resulting in a more modest and sustained elevation of synaptic dopamine levels.[3][7] This "atypical" DRI profile is thought to contribute to its lower abuse potential compared to traditional stimulants.[6][7] Studies have shown that this compound binds persistently to the DAT, leading to a prolonged receptor occupancy.[7]

The interaction of this compound with the DAT is complex, involving a potential conformational change in the transporter protein upon binding, described as a "slow isomerization step".[8]

Signaling Pathway of Dopamine Transporter Inhibition

The following diagram illustrates the primary mechanism of this compound at the dopaminergic synapse.

References

- 1. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. Abstract 686 Dose-dependent effects of this compound on cardiac electrophysiology of the isolated rabbit heart [dgk.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A Multicenter, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Long-Acting Injectable Formulation of this compound (this compound Consta 394.2 mg) for Cocaine Relapse Prevention [scirp.org]

- 8. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanoxerine's High-Affinity Binding to the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine (GBR 12909) is a potent and selective piperazine-based dopamine reuptake inhibitor (DRI) that exhibits high affinity for the dopamine transporter (DAT).[1][2] As a competitive inhibitor, this compound binds directly to the DAT, effectively blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels. This mechanism of action has positioned this compound as a valuable tool in neuroscience research and a candidate for the development of therapeutics for conditions such as cocaine dependence and depression.[3][4] This technical guide provides an in-depth overview of this compound's binding affinity to the DAT, detailed experimental protocols for its characterization, and an exploration of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the dopamine transporter has been quantified in numerous studies, primarily through radioligand binding assays. The affinity is typically expressed in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

| Parameter | Value (nM) | Radioligand | Cell/Tissue Type | Reference |

| Ki | 1 | Not Specified | Not Specified | [1][2] |

| Ki | 9 | Not Specified | Human DAT | |

| IC50 | 7.2 | [3H]DA | Human DAT in HEK293 cells | |

| IC50 | 26 | [3H]DA | Cloned human DAT in HEK cells | [1] |

| IC50 | 27 | Not Specified | Human DAT | |

| IC50 | 40 | [3H]-DA | Human DAT in HEK293 cells | |

| IC50 | 43 | [3H]WIN-35428 | Cloned human DAT in HEK cells | |

| IC50 | 190 | Not Specified | Human DAT in HEK293 cells | |

| IC50 | 741 | [3H]citalopram | Human serotonin transporter in HEK cells | [1] |

Experimental Protocols

The determination of this compound's binding affinity for the DAT is predominantly achieved through competitive radioligand binding assays. Below are detailed methodologies for conducting such experiments using common radioligands.

Protocol 1: Competitive Radioligand Binding Assay using [3H]WIN 35,428

This protocol is adapted from methodologies described for determining the binding of ligands to the dopamine transporter expressed in mammalian cells.[5][6]

1. Cell Culture and Membrane Preparation:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human dopamine transporter (hDAT).

- Culture Conditions: Culture HEK293-hDAT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

- Membrane Preparation:

- Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

- Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

- Homogenize the cell suspension using a Dounce homogenizer or sonication.

- Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

- Discard the supernatant and resuspend the pellet (membrane fraction) in assay buffer. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

- Assay Buffer: Sucrose-phosphate buffer (2.1 mM NaH2PO4, 7.3 mM Na2HPO4·7H2O, 320 mM sucrose, pH 7.4).[5]

- Radioligand: [3H]WIN 35,428 (specific activity ~85 Ci/mmol).

- Procedure:

- In a 96-well plate, add 50 µL of assay buffer, 50 µL of this compound solution at various concentrations (e.g., 10-12 to 10-5 M), and 50 µL of membrane preparation (typically 10-50 µg of protein).

- Add 50 µL of [3H]WIN 35,428 at a final concentration of approximately 1-5 nM.

- Total Binding: For total binding wells, add 50 µL of assay buffer instead of the this compound solution.

- Non-specific Binding: For non-specific binding wells, add a high concentration of a competing ligand, such as 10 µM GBR 12909 or cocaine, instead of this compound.

- Incubate the plate at 4°C for 2-3 hours with gentle agitation.[5]

- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

- Wash the filters three times with 3 mL of ice-cold assay buffer.

- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay using [125I]RTI-55

This protocol is based on studies characterizing cocaine analog binding to the dopamine transporter.[7]

1. Tissue Homogenate Preparation (e.g., from Human Caudate):

- Obtain postmortem human caudate tissue.

- Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

- Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

- Resuspend the pellet in fresh buffer and centrifuge again.

- Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

- Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

- Radioligand: [125I]RTI-55 (specific activity ~2200 Ci/mmol).

- Procedure:

- In microcentrifuge tubes, combine tissue homogenate (100-200 µg protein), varying concentrations of this compound, and [125I]RTI-55 (final concentration ~50-100 pM) in a total volume of 1 mL.

- Define non-specific binding using 10 µM cocaine or GBR 12909.

- Incubate at room temperature for 60-90 minutes.

- Separate bound and free radioligand by vacuum filtration over glass fiber filters.

- Wash the filters rapidly with ice-cold buffer.

- Measure the radioactivity on the filters using a gamma counter.

3. Data Analysis:

- Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and Ki values.

Signaling Pathways and Experimental Workflows

This compound, by inhibiting dopamine reuptake, indirectly modulates intracellular signaling cascades that are influenced by dopamine receptor activation. Furthermore, direct interactions between the DAT and signaling molecules can also be affected.

Inhibition of Dopamine-Induced p38 MAPK Activation

Studies have shown that selective DAT blockers, including this compound, can inhibit the activation of p38 Mitogen-Activated Protein Kinase (MAPK) induced by dopamine.[2] This suggests a link between DAT function and this stress-activated signaling pathway.

Caption: this compound's inhibition of DAT and downstream p38 MAPK signaling.

Experimental Workflow for Determining Binding Affinity

The process of determining the binding affinity of a compound like this compound to the DAT follows a structured workflow.

Caption: Workflow for determining this compound's DAT binding affinity.

Conclusion

This compound is a high-affinity ligand for the dopamine transporter, acting as a competitive inhibitor of dopamine reuptake. The quantitative assessment of its binding affinity, typically through radioligand binding assays, is crucial for understanding its pharmacological profile. The detailed protocols provided in this guide offer a framework for researchers to conduct these assessments accurately. Furthermore, the elucidation of this compound's influence on downstream signaling pathways, such as the p38 MAPK pathway, provides deeper insights into its cellular effects. This comprehensive understanding is essential for the continued investigation of this compound as a research tool and its potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mitogen-Activated Protein Kinase Regulates Dopamine Transporter Surface Expression and Dopamine Transport Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanoxerine's Selectivity Profile: A Technical Guide to its Interaction with Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in treating cocaine addiction.[1][2] Its clinical development has been hampered by concerns about cardiotoxicity, specifically its potent blockade of the hERG potassium channel.[2] Nevertheless, the distinct pharmacological profile of this compound, particularly its high affinity and selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters, continues to make it a valuable tool in neuroscience research.[3] This technical guide provides an in-depth analysis of this compound's selectivity, presenting quantitative data, detailed experimental methodologies, and a visual representation of its transporter interaction hierarchy.

Quantitative Analysis of this compound's Binding Affinity and Potency

The selectivity of this compound for DAT is evident from its significantly lower inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values for DAT compared to SERT and NET. The following tables summarize the key quantitative data from in vitro studies.

Table 1: this compound (GBR-12909) Binding Affinity (Kᵢ) at Human Monoamine Transporters

| Transporter | pKᵢ | Kᵢ (nM) | Reference |

| DAT | 7.92 | 12.02 | Merz et al., 2020[4] |

| NET | 7.02 | 95.50 | Merz et al., 2020[4] |

| SERT | 5.9 | 1258.93 | Merz et al., 2020[4] |

Table 2: this compound (GBR-12909) Inhibitory Potency (IC₅₀) in Human Embryonic Kidney (HEK293) Cells Expressing Monoamine Transporters

| Transporter | IC₅₀ (µM) | Reference |

| DAT | 0.04 | MedchemExpress[5] |

| NET | 0.11 | MedchemExpress[5] |

| SERT | >10 | Implied to be significantly less potent |

Note: pKᵢ is the negative logarithm of the Kᵢ value. A higher pKᵢ indicates a higher binding affinity.

Based on the Kᵢ values, this compound is approximately 7.9-fold more selective for DAT over NET and approximately 104.7-fold more selective for DAT over SERT .

Experimental Protocols

The quantitative data presented above are derived from two primary types of in vitro assays: radioligand binding assays and uptake inhibition assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific transporter protein.

Objective: To determine the inhibition constant (Kᵢ) of this compound for DAT, SERT, and NET.

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human DAT, SERT, or NET, or from specific brain regions rich in these transporters (e.g., striatum for DAT).

-

Radioligand Incubation: The prepared membranes are incubated with a specific radioligand that binds to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Uptake Inhibition Assays

These assays measure the functional effect of a compound on the ability of a transporter to internalize its substrate.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the uptake of dopamine, norepinephrine, and serotonin.

General Methodology:

-

Cell Culture: HEK293 cells stably expressing the human DAT, SERT, or NET are cultured in multi-well plates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Substrate Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the substrate uptake (IC₅₀).

Signaling Pathways and Logical Relationships

The high selectivity of this compound for DAT dictates its primary pharmacological effects. By blocking the reuptake of dopamine from the synaptic cleft, this compound potentiates dopaminergic neurotransmission. Its significantly lower affinity for SERT and NET means that at therapeutic concentrations, it has minimal impact on serotonergic and noradrenergic signaling.

Conclusion

This compound exhibits a clear and significant selectivity for the dopamine transporter over both the serotonin and norepinephrine transporters. This high degree of selectivity, as demonstrated by robust in vitro binding and functional assays, underscores its utility as a pharmacological tool for investigating the role of the dopamine system in various physiological and pathological processes. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

References

- 1. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Vanoxerine's Modulation of Dopamine Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in conditions such as cocaine dependence.[1] Its unique pharmacological profile, characterized by high affinity for the dopamine transporter (DAT) and a distinct influence on dopamine dynamics, distinguishes it from other DRIs. This technical guide provides an in-depth overview of this compound's effects on dopamine release and uptake, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Core Mechanism of Action

This compound exerts its effects primarily by binding to the dopamine transporter (DAT), a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the extracellular concentration and prolongs the residence time of dopamine, thereby enhancing dopaminergic neurotransmission. Notably, this compound is reported to bind to the DAT with an affinity approximately 50 times greater than that of cocaine.[2] Beyond its potent reuptake inhibition, this compound also appears to inhibit the release of dopamine, a combined effect that results in a more modest elevation of synaptic dopamine levels compared to other stimulants.[2]

Quantitative Analysis of this compound's Interaction with the Dopamine Transporter

The interaction of this compound with the dopamine transporter has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding and functional parameters.

| Parameter | Value | Species/Tissue | Method | Reference |

| Binding Affinity (Ki) | ~1 nM | Not Specified | Radioligand Binding Assay | [3] |

| 9 nM | Human | Radioligand Binding Assay | [1] | |

| Dopamine Uptake Inhibition (IC50) | Low Nanomolar Range | Not Specified | Dopamine Uptake Assay | [3] |

| DAT Occupancy (in vivo) | 25-35% | Human | Positron Emission Tomography (PET) | [1] |

Table 1: Binding Affinity and Functional Potency of this compound at the Dopamine Transporter. This table summarizes key in vitro and in vivo parameters defining this compound's interaction with the DAT.

| Study Type | Dopamine Level Change | Brain Region | Method | Reference |

| In Vivo Microdialysis | Modest Increase | Nucleus Accumbens | Microdialysis | [2] |

| In Vivo Microdialysis | Ineffective in raising extracellular dopamine | Prefrontal Cortex | Microdialysis | [2] |

Table 2: Effects of this compound on Extracellular Dopamine Levels. This table highlights the region-specific effects of this compound on dopamine concentrations in the brain.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the quantitative data and for designing future studies. The following sections detail the protocols for key experiments used to characterize this compound's effects on dopamine neurotransmission.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay determines the binding affinity (Ki) of this compound for the dopamine transporter.

Protocol:

-

Tissue Preparation: Striatal tissue from rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Radioligand: [3H]GBR-12935, a high-affinity radioligand for the DAT, is commonly used.[4]

-

Binding Reaction: Membrane preparations are incubated with a fixed concentration of [3H]GBR-12935 and varying concentrations of this compound. The incubation is typically carried out at 4°C for a defined period (e.g., 2 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]GBR-12935 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measuring Extracellular Dopamine

This technique allows for the in vivo measurement of extracellular dopamine levels in specific brain regions following the administration of this compound.

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum or nucleus accumbens) of an anesthetized rat.[5]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).[6]

-

Sample Collection: The perfusate, now containing molecules that have diffused from the extracellular space across the dialysis membrane, is collected at regular intervals (e.g., every 20 minutes).[6]

-

Dopamine Analysis: The collected dialysate samples are analyzed to determine the concentration of dopamine. This is typically achieved using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), a sensitive method for quantifying monoamines.[5][6][7]

-

Data Analysis: The baseline dopamine levels are established before the administration of this compound. The changes in dopamine concentration following drug administration are then calculated as a percentage of the baseline.

Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement

FSCV is an electrochemical technique used to measure rapid changes in dopamine concentration in brain slices or in vivo, providing high temporal and spatial resolution.

Protocol:

-

Electrode Preparation: A carbon-fiber microelectrode is used as the sensing element.

-

Brain Slice Preparation (ex vivo): Coronal brain slices (e.g., 300 µm thick) containing the region of interest are prepared from a rodent brain and maintained in oxygenated aCSF.[8][9]

-

Electrochemical Recording: The carbon-fiber microelectrode is positioned in the brain slice. A triangular voltage waveform is applied to the electrode at a high scan rate (e.g., 400 V/s). Dopamine is oxidized and then reduced at the electrode surface, generating a current that is proportional to its concentration.[10][11]

-

Dopamine Release Stimulation: Dopamine release is evoked by electrical stimulation of the tissue using a bipolar stimulating electrode.

-

Data Analysis: The resulting current is measured and converted to dopamine concentration based on calibration curves. This allows for the real-time monitoring of dopamine release and uptake kinetics. The effect of this compound on these parameters can be assessed by applying the drug to the brain slice.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's mechanism of action at the dopamine synapse.

Caption: Workflow for a radioligand binding assay to determine this compound's DAT affinity.

Caption: Workflow for in vivo microdialysis to measure this compound's effect on dopamine levels.

Conclusion

This compound presents a compelling pharmacological profile as a high-affinity, selective dopamine reuptake inhibitor with a nuanced effect on dopamine release. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to understand and potentially harness the therapeutic applications of this compound. The provided diagrams offer a clear visual framework for the complex molecular interactions and experimental procedures involved in the study of this compound's effects on dopamine neurotransmission. Further research into the precise kinetics of this compound's binding to the dopamine transporter and its long-term effects on dopaminergic systems will be crucial for a complete understanding of its therapeutic potential and limitations.

References

- 1. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid determination of dopamine and its metabolites during in vivo cerebral microdialysis by routine high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Vanoxerine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in cocaine dependence and cardiac arrhythmias.[1][2] This technical guide provides an in-depth overview of the neurochemical profile of this compound, summarizing its binding affinities, effects on neurotransmitter systems, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a piperazine derivative that exhibits high affinity and selectivity for the dopamine transporter (DAT).[1][3] Its mechanism of action primarily involves the blockade of dopamine reuptake, leading to an increase in extracellular dopamine levels in specific brain regions.[2] Unlike cocaine, which has a rapid onset and short duration of action, this compound demonstrates a slower onset and longer duration of action, which has been a key rationale for its investigation as a potential treatment for cocaine addiction.[3] Beyond its primary action on the DAT, this compound also interacts with other monoamine transporters and cardiac ion channels, contributing to its complex pharmacological profile.[1][4] This guide will systematically detail these interactions, providing quantitative data and outlining the experimental protocols used to elucidate them.

Quantitative Neurochemical Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for various molecular targets. This data provides a quantitative basis for understanding its potency and selectivity.

Table 1: Monoamine Transporter Binding Affinities and Uptake Inhibition

| Target | Parameter | Value (nM) | Species | Reference |

| Dopamine Transporter (DAT) | Ki | 1 | Human | [1] |

| Dopamine Transporter (DAT) | IC50 (Dopamine Uptake) | 26 | Human (HEK293 cells) | [1] |

| Serotonin Transporter (SERT) | Ki | 126 | Human | |

| Serotonin Transporter (SERT) | IC50 (Serotonin Uptake) | 43 | Human (HEK293 cells) | [1] |

| Norepinephrine Transporter (NET) | Ki | 1995 | Human | |

| Norepinephrine Transporter (NET) | IC50 (Norepinephrine Uptake) | 190 - 1460 | Human (HEK293 cells) | [1] |

Table 2: Cardiac Ion Channel Inhibition

| Target | Parameter | Value (nM) | Species | Reference |

| hERG (IKr) | IC50 | 16.2 - 85.2 | Human | [5] |

| hNav1.5 (peak) | IC50 | 9.3 | Human | [5] |

| hNav1.5 (late) | IC50 | 34.6 | Human | [5] |

| hCav1.2 | IC50 | Not specified | Human | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the neurochemical profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.[6]

Objective: To determine the binding affinity (Ki) of this compound for the dopamine, serotonin, and norepinephrine transporters.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the target transporter (e.g., HEK293 cells) or from specific brain regions (e.g., rat striatum for DAT).[7] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[7]

-

Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of unlabeled this compound.[8]

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[7]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Workflow for Radioligand Binding Assay:

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[9]

Objective: To determine the effect of this compound on extracellular dopamine levels in the brain.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal.[9][10]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[9]

-

Sample Collection: Small molecules in the extracellular fluid, including dopamine, diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.[11]

-

This compound Administration: After a stable baseline of dopamine is established, this compound is administered to the animal (e.g., via intraperitoneal injection).

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]

-

Data Analysis: The changes in extracellular dopamine levels following this compound administration are expressed as a percentage of the baseline levels.

Workflow for In Vivo Microdialysis:

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a technique used to measure the electrical currents flowing across the membrane of a single cell, allowing for the characterization of ion channel function.[4][12]

Objective: To determine the inhibitory effect of this compound on cardiac ion channels, such as the hERG potassium channel.

Methodology:

-

Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing hERG channels) are cultured on coverslips.[13]

-

Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[12]

-

Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at specific voltages using a specialized amplifier. The current required to maintain this voltage is measured, which corresponds to the flow of ions through the channels.[13][14]

-

This compound Application: A baseline recording of the ion channel currents is obtained, after which this compound is applied to the cell via the perfusion solution.

-

Data Acquisition and Analysis: The changes in the ion channel currents in the presence of this compound are recorded and analyzed to determine the IC50 for channel block.[15]

Signaling Pathways

The primary signaling event initiated by this compound is the inhibition of the dopamine transporter (DAT). This action leads to a cascade of downstream effects.

Dopamine Transporter Inhibition

This compound binds to the DAT, preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Downstream Signaling

The sustained elevation of extracellular dopamine can lead to changes in intracellular signaling pathways in postsynaptic neurons. One identified downstream effect is the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of p38 MAPK by dopamine can be inhibited by this compound, suggesting a role for this pathway in the cellular response to altered dopamine levels.[1]

Signaling Pathway of this compound Action:

Conclusion

This compound possesses a well-defined neurochemical profile, characterized by its potent and selective inhibition of the dopamine transporter. Its interactions with serotonin and norepinephrine transporters, as well as cardiac ion channels, contribute to its broader pharmacological effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive foundation for further research and development of this compound and related compounds. Understanding its detailed neurochemical actions is crucial for optimizing its therapeutic potential while mitigating potential adverse effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 12. This compound: cellular mechanism of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. physoc.org [physoc.org]

- 14. fda.gov [fda.gov]

- 15. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanoxerine (GBR-12909) for Cocaine Dependence: A Preclinical Technical Guide

Introduction

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been extensively investigated as a potential pharmacotherapy for cocaine dependence.[1][2] Synthesized in the late 1970s, it was initially explored as a treatment for depression.[3][4] The rationale for its use in cocaine addiction stems from its mechanism of action, which directly competes with cocaine at the dopamine transporter (DAT).[1][4] Cocaine's reinforcing effects are primarily mediated by its blockade of the DAT, leading to increased dopamine levels in the synaptic cleft, particularly within the brain's reward pathways.[3][5] this compound, by also binding to the DAT, was hypothesized to reduce cocaine's rewarding effects and craving.[1][2] This guide provides an in-depth summary of the preclinical data, experimental protocols, and key findings from studies evaluating this compound for cocaine dependence.

Mechanism of Action

This compound is a high-affinity ligand for the dopamine transporter, exhibiting a binding affinity approximately 50 to 500 times stronger than that of cocaine.[1][2][5] Unlike cocaine, which causes a rapid and pronounced spike in extracellular dopamine, this compound leads to a more modest and sustained increase.[5] It has a slower dissociation rate from the DAT compared to cocaine.[3][4] This kinetic difference is crucial; it allows this compound to occupy the transporter for a prolonged period, effectively blocking cocaine from binding without producing a similar euphoric "high," thus suggesting a lower potential for abuse.[3][5] In addition to its primary action at the DAT, this compound also binds with nanomolar affinity to the serotonin transporter and acts as a potent blocker of the hERG cardiac potassium channel, a characteristic that has raised cardiotoxicity concerns.[1]

Preclinical Efficacy Data

In Vitro Binding and Uptake Inhibition

This compound's potency as a DRI has been well-characterized in vitro. These studies are fundamental to understanding its interaction with the dopamine transporter relative to cocaine.

Table 1: In Vitro Affinity and Potency of this compound

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| Ki (Inhibition Constant) | 1 nM | Not Specified | [6][7] |

| Ki (Inhibition Constant) | 9 nM | Human DAT | [2][8] |

| Relative Potency vs. Cocaine | ~700-fold more potent | In Vitro | [5] |

| DAT Binding Affinity vs. Cocaine | ~50-fold stronger | Not Specified | [1][5] |

| DAT Binding Affinity vs. Cocaine | ~500-fold stronger | Not Specified |[2] |

In Vivo Self-Administration Studies

Self-administration paradigms are the gold standard in preclinical addiction research, modeling the voluntary drug-taking behavior seen in humans. Studies in multiple species have shown that this compound can effectively reduce cocaine self-administration.

Table 2: Effect of this compound on Cocaine Self-Administration in Primates

| Animal Model | This compound Dose (i.v.) | Effect on Cocaine Self-Administration | Reference |

|---|---|---|---|

| Rhesus Monkeys | 1.0 mg/kg | Selective reduction | [2][3] |

| Rhesus Monkeys | 3.0 mg/kg | Elimination | [2][3] |

| Rhesus Monkeys | Not specified | Decreased cocaine-maintained responding without affecting food-maintained responding |[2][9] |

A long-acting decanoate ester of a hydroxylated this compound analog, DBL-583, demonstrated a prolonged effect, reducing cocaine-maintained responding by 80% with a single injection that lasted for nearly 30 days.[2]

Experimental Protocol: Cocaine Self-Administration in Rats

This protocol outlines a typical procedure for evaluating the effect of a candidate medication like this compound on cocaine self-administration behavior in rats.

-

Animal Subjects and Housing: Male Wistar or Sprague-Dawley rats are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.[10]

-

Surgical Implantation: Rats are anesthetized with pentobarbital (50 mg/kg, i.p.) and surgically implanted with a chronic indwelling catheter in the right jugular vein.[10] The catheter is externalized between the scapulae. A recovery period of at least 6 days is allowed post-surgery.[10] Catheter patency is maintained by daily flushing with heparinized saline containing an antibiotic.[10]

-

Operant Conditioning Chambers: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump are used.[10][11]

-

Acquisition of Self-Administration:

-

Initially, rats may be trained to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a Fixed Ratio 1 (FR1) schedule, where each press results in one reward.[10][11]

-

Once lever-pressing is established, sessions are switched to cocaine self-administration. Each response on the active lever results in an intravenous infusion of cocaine (e.g., 0.125 - 1.0 mg/kg in 0.1 ml over 5 seconds).[10][11]

-

Cocaine infusion is paired with a cue light illumination for a short duration (e.g., 10-20 seconds), followed by a "timeout" period where lever presses are recorded but not reinforced.[10]

-

Presses on the inactive lever are recorded but have no programmed consequences.[10]

-

Training continues daily (e.g., 2-3 hour sessions) until a stable pattern of responding is achieved (e.g., <10-20% variation in infusions over three consecutive days).[10][11]

-

-

This compound Treatment and Testing:

-

Once stable cocaine self-administration is established, animals are pre-treated with various doses of this compound or vehicle prior to the self-administration session.

-

The effect of this compound pre-treatment on the number of cocaine infusions earned, and the pattern of responding on both active and inactive levers are recorded and analyzed.

-

In Vivo Microdialysis Studies

Microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. These studies confirm this compound's effect on the dopamine system in vivo.

Table 3: Effects of this compound on Extracellular Dopamine (DA)

| Drug/Condition | Dose | Brain Region | Effect | Reference |

|---|---|---|---|---|

| This compound (GBR 12909) | 10 mg/kg, i.p. | Striatum | Increased extracellular DA levels. | [12] |

| This compound (GBR 12909) | 1-1000 µM (local infusion) | Striatum | Dose-dependent increase in extracellular DA. | [13] |

| Cocaine | 1-100 µM (local infusion) | Striatum | Dose-dependent increase in extracellular DA. | [13] |

| This compound vs. Cocaine | Alone | Nucleus Accumbens / Caudate | this compound causes a low, sustained elevation of DA; Cocaine causes a rapid, short-lived increase. |[5] |

Studies using fast-scan cyclic voltammetry further support that this compound is a specific DA uptake inhibitor without transmitter-releasing action.[12]

Experimental Protocol: In Vivo Microdialysis

This protocol describes a general method for measuring drug-induced changes in extracellular dopamine in the rat brain.

-

Guide Cannula Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, aimed at a target brain region rich in dopamine terminals, such as the nucleus accumbens or striatum. The cannula is secured to the skull with dental acrylic.

-

Recovery: Animals are allowed to recover for several days post-surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region. The probe is connected to a syringe pump that perfuses it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine concentration.

-

Drug Administration: this compound, cocaine, or a vehicle is administered to the animal (e.g., via intraperitoneal injection). Alternatively, the drug can be administered directly into the brain region through the probe by including it in the aCSF (reverse dialysis).[13]

-

Post-Treatment Sampling: Dialysate collection continues at regular intervals following drug administration to monitor changes in dopamine levels over time.

-

Neurochemical Analysis: The collected dialysate samples are analyzed to quantify the concentration of dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[14]

Locomotor Activity Studies

Psychostimulants like cocaine typically increase locomotor activity. Preclinical studies assess whether a potential treatment medication produces stimulant effects on its own or attenuates the stimulant effects of cocaine.

Table 4: Effects of this compound on Locomotor Activity in Mice

| Strain | Drug | Dose (i.p.) | Effect | Reference |

|---|---|---|---|---|

| Not Specified | This compound | 2.5-20 mg/kg | Significantly increases ambulatory activity in a dose-dependent manner. | [6] |

| DBA/2 | This compound | 5 & 7.5 mg/kg | Greater locomotor activation compared to C57BL/6 mice. | [15] |

| C57BL/6 | This compound | 5 & 7.5 mg/kg | Less locomotor activation compared to DBA/2 mice. | [15] |

| DBA/2 | Cocaine | 10 & 15 mg/kg | Greater locomotor activation compared to C57BL/6 mice. |[15] |

Although this compound can increase motor activity, it appears to require greater occupancy of the dopamine transporter to produce behavioral effects equivalent to cocaine.[5]

Pharmacokinetics and Safety Profile

Table 5: Preclinical and Clinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Context | Reference |

|---|---|---|---|

| Metabolism | Primarily by CYP3A4; also CYP2C8 and CYP2E1 | In vitro studies | [3][4] |

| Plasma Protein Binding | 99% (at 0.1, 0.4, and 1 µM) | Not Specified | [3] |

| Elimination Half-Life | 53.5 h (at 75 mg/day) | Healthy Volunteers | [3][4] |

| Elimination Half-Life | 66 h (at 125 mg/day) | Healthy Volunteers | [3][4] |

| Bioavailability | Increased 255% with a high-fat meal | Healthy Volunteers | [3] |

| DAT Occupancy | 25-35% at 100 mg oral dose | Human PET Scans (after 2 weeks) |[2][8] |

Safety Concerns: The primary concern that halted the clinical development of this compound for cocaine dependence was cardiotoxicity.[1] this compound is a potent blocker of the hERG (hKv11.1) cardiac potassium channel, which can lead to QT interval prolongation and an increased risk of potentially fatal arrhythmias like Torsade de Pointes.[1][3][16] While some studies suggest this risk is mitigated by its blocking of other ion channels (a MICE - Multiple Ion Channel Effects - profile), the observation of QTc effects in the context of cocaine use ultimately stopped its development for this indication.[1][16]

Conclusion

Preclinical evidence strongly supported the potential of this compound as a pharmacotherapy for cocaine dependence. Its high affinity and slow dissociation from the dopamine transporter provided a strong mechanistic rationale for its ability to block cocaine's effects.[1][3][4] This was borne out in animal models, where this compound effectively reduced or eliminated cocaine self-administration.[2][3] However, despite promising preclinical efficacy and a pharmacokinetic profile suitable for a maintenance therapy, significant safety concerns regarding its potent inhibition of the hERG channel and associated cardiotoxicity led to the cessation of its clinical development for cocaine addiction.[1] Nevertheless, the extensive preclinical work on this compound continues to inform the development of new dopamine transporter inhibitors with improved safety profiles for the treatment of psychostimulant use disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Multicenter, Randomized, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Long-Acting Injectable Formulation of this compound (this compound Consta 394.2 mg) for Cocaine Relapse Prevention [scirp.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound National Institute on Drug Abuse. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Behavioral Economics of Cocaine Self-administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GBR12909 ( this compound ) and dopamine neurotransmission [cocaine.wiki]

- 13. d.docksci.com [d.docksci.com]

- 14. In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanoxerine: A Potential Antiarrhythmic Agent with a Multi-Ion Channel Blockade Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Vanoxerine , a piperazine derivative initially investigated for its effects on the central nervous system, has garnered significant attention for its potential as a novel antiarrhythmic agent.[1] Its unique electrophysiological profile, characterized by a multi-ion channel blockade, presents a compelling case for its development as a treatment for cardiac arrhythmias, particularly atrial fibrillation (AF).[2][3] This technical guide provides a comprehensive overview of this compound's core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its cardiac effects.

Core Mechanism of Action: A Symphony of Ion Channel Blockade

This compound's primary antiarrhythmic potential stems from its ability to block multiple cardiac ion channels, an action that distinguishes it from many single-target antiarrhythmic drugs.[1][2] This multi-channel effect is thought to contribute to its efficacy while potentially mitigating the proarrhythmic risks associated with potent, selective hERG channel blockade.[4][5]

The principal targets of this compound include:

-

hERG (IKr) Potassium Channels: this compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier current (IKr) crucial for cardiac repolarization.[1][6]

-

Sodium (INa) Channels: It also exhibits inhibitory effects on cardiac sodium channels (Nav1.5), which are responsible for the rapid depolarization phase of the cardiac action potential.[2][3]

-

L-type Calcium (ICa,L) Channels: this compound blocks L-type calcium channels (Cav1.2), which play a critical role in the plateau phase of the action potential and excitation-contraction coupling.[2][3]

This combined blockade of inward (sodium and calcium) and outward (potassium) currents leads to a complex modulation of the cardiac action potential. The inhibition of sodium and calcium currents is strongly frequency-dependent, meaning the block becomes more pronounced at higher heart rates, a desirable characteristic for an antiarrhythmic agent targeting tachyarrhythmias.[2] The concurrent block of inward currents is hypothesized to offset the action potential prolongation caused by hERG blockade, thereby potentially reducing the risk of early afterdepolarizations (EADs) and Torsades de Pointes (TdP).[5]

Signaling Pathway and Rationale

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: Preclinical Potency of this compound on Cardiac Ion Channels

| Ion Channel | Current | IC50 (nM) | Cell Line/Preparation | Reference |

| hERG (hKv11.1) | IKr | 0.84 | Stably transfected cell lines | [2] |

| L-type Calcium | ICa,L | 320 | Single ventricular myocytes | [2] |

| Sodium (hNav1.5) | INa | 830 | Stably transfected cell lines | [2] |

| hKv1.5 | IKur | ~1000-10000 | Stably transfected cell lines | [2] |

| rKv4.3 | Ito | ~1000-10000 | Stably transfected cell lines | [2] |

| hKv7.1/hKCNE1 | IKs | ~1000-10000 | Stably transfected cell lines | [2] |

Table 2: Clinical Efficacy of this compound in Atrial Fibrillation/Flutter

| Study | Dose | Conversion Rate to Sinus Rhythm | Timeframe | Patient Population | Reference |

| Phase IIb (COR-ART) | 400 mg (oral) | 76% | 8 hours | Symptomatic AF/AFL of recent onset | [7] |

| Phase IIb (COR-ART) | 400 mg (oral) | 84% | 24 hours | Symptomatic AF/AFL of recent onset | [7] |

| Phase III (RESTORE SR) | 400 mg (oral) | 69% | 24 hours | Recent onset AF/AFL | [8] |

| Placebo (RESTORE SR) | N/A | 20% | 24 hours | Recent onset AF/AFL | [8] |

Note: The RESTORE SR Phase III trial was terminated prematurely due to safety concerns, specifically the occurrence of Torsades de Pointes in patients with underlying structural heart disease.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to characterize this compound's antiarrhythmic properties.

Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental for studying the effects of a compound on specific ion channels in isolated cells.

Objective: To determine the potency (IC50) and kinetics of this compound's block on various cardiac ion channels (hERG, Nav1.5, Cav1.2, etc.).

Methodology:

-

Cell Culture: Stably transfected cell lines (e.g., HEK293) overexpressing the specific human cardiac ion channel of interest are cultured under standard conditions. Alternatively, single ventricular myocytes can be enzymatically isolated from animal hearts (e.g., canine, guinea pig).[2][3]

-

Pipette Preparation: Borosilicate glass microelectrodes are pulled to a fine tip (resistance of 2-5 MΩ) and filled with an internal solution mimicking the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" ( >1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit the specific ionic current of interest.

-

Drug Application: this compound is applied to the external solution at varying concentrations. The effect on the peak current and current kinetics is measured.

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is calculated by fitting the data to the Hill equation. Frequency-dependent effects are assessed by applying trains of depolarizing pulses at different frequencies.[2]

Canine Ventricular Wedge Preparation

This ex vivo model provides a more integrated assessment of a drug's effect on cardiac electrophysiology, including transmural dispersion of repolarization.

Objective: To evaluate the effects of this compound on action potential duration (APD), QT interval, and transmural dispersion of repolarization.

Methodology:

-

Heart Excision: A canine heart is excised and the left ventricle is dissected to create a wedge preparation that is arterially perfused.[2]

-

Perfusion: The wedge is perfused with a modified Tyrode's solution, and the temperature and oxygenation are maintained.

-

Microelectrode Impalement: Sharp microelectrodes are used to record intracellular action potentials simultaneously from the epicardial, midmyocardial, and endocardial layers of the ventricular wall.[3]

-

ECG Recording: A transmural electrocardiogram (ECG) is also recorded.

-

Pacing: The preparation is paced at various cycle lengths to assess rate-dependent effects.

-

Drug Infusion: this compound is infused into the perfusate at different concentrations.

-

Data Measurement: Changes in action potential duration at 90% repolarization (APD90), QT interval, and the difference in APD90 between the different myocardial layers (transmural dispersion of repolarization) are measured and analyzed.[2][3]

Proarrhythmic Potential and Clinical Considerations

Despite promising preclinical and Phase II clinical data, the development of this compound has been hampered by proarrhythmic concerns. The Phase III RESTORE SR trial was prematurely terminated due to an increased incidence of Torsades de Pointes in patients with structural heart disease receiving a 400 mg dose.[8] This highlights a critical challenge in the development of antiarrhythmic drugs that potently block the hERG channel.

Recent studies using new approach methodologies (NAMs), such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in microphysiological systems, have been employed to better understand this compound's proarrhythmic risk.[9][10] These models have shown that this compound can induce delayed repolarization and proarrhythmic events in a concentration- and frequency-dependent manner.[9][10]

Conclusion

This compound represents a fascinating case study in antiarrhythmic drug development. Its multi-ion channel blockade offers a rational approach to treating atrial fibrillation by preventing re-entrant circuits.[1] Preclinical and early clinical data demonstrated significant efficacy. However, the proarrhythmic risk, particularly in patients with underlying structural heart disease, ultimately led to the cessation of its late-stage clinical development.[8] Future research in this area may focus on developing analogs of this compound that retain the beneficial multi-channel blocking properties while exhibiting a wider safety margin, or on identifying specific patient populations in whom the benefit-risk profile is favorable. The story of this compound underscores the complexity of cardiac electrophysiology and the critical importance of thoroughly evaluating the proarrhythmic potential of any new antiarrhythmic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Cellular Mechanism of a New Antiarrhythmic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: cellular mechanism of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Profiling of the Effects of this compound on Human Cardiac Ion Channels and its Application to Cardiac Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cardiacrhythmnews.com [cardiacrhythmnews.com]

- 8. Randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of a single oral dose of this compound for the conversion of subjects with recent onset atrial fibrillation or flutter to normal sinus rhythm: RESTORE SR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nonclinical Human Cardiac New Approach Methodologies (NAMs) Predict this compound-Induced Proarrhythmic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Vanoxerine as a Dopamine Transporter Inhibitor in In Vitro Assays

Introduction

Vanoxerine, also known as GBR-12909, is a potent and highly selective dopamine reuptake inhibitor (DRI) widely utilized in neuroscience research.[1][2][3] It is a piperazine derivative that exhibits a high affinity for the dopamine transporter (DAT), binding to the target site with significantly greater strength than cocaine.[2][3][4] Its primary mechanism of action involves the competitive inhibition of dopamine reuptake from the synaptic cleft back into the presynaptic neuron.[1][5] This action effectively increases the extracellular concentration and duration of dopamine signaling. Due to its high selectivity for the dopamine transporter over serotonin (SERT) and norepinephrine (NET) transporters, this compound serves as an invaluable pharmacological tool for the specific investigation of the dopaminergic system.[4] These application notes provide a comprehensive overview and a detailed protocol for utilizing this compound in in vitro dopamine uptake assays.

Mechanism of Action

The dopamine transporter (DAT) is a sodium-dependent and chloride-dependent symporter, a member of the Solute Carrier 6 (SLC6) family of membrane proteins.[6][7] Its primary function is to clear dopamine from the synaptic cleft, thereby terminating the neurotransmitter's signal.[5] This reuptake process is crucial for maintaining dopamine homeostasis.[8][9] this compound exerts its effect by binding directly to DAT and competitively blocking the translocation of dopamine.[1][2] By occupying the transporter, this compound prevents the reabsorption of dopamine, leading to its accumulation in the extracellular space and enhanced activation of postsynaptic dopamine receptors.

Figure 1. Mechanism of this compound at the Dopaminergic Synapse.

Quantitative Data

This compound's potency as a DAT inhibitor has been quantified in various studies. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) values.

| Parameter | Value | Target | Notes |

| Ki | 1 nM | Dopamine Transporter (DAT) | Competitive inhibitor for striatal dopamine uptake.[1][4] |

| Ki | 9 nM | Human Dopamine Transporter (hDAT) | High-affinity dopamine reuptake inhibitor.[10][11] |

| IC50 | Low Nanomolar Range | Dopamine Transporter (DAT) | Potent inhibitor of dopamine uptake.[1] |

| IC50 | 48 nM | Sigma Ligand Binding Site | Also shows potent binding to sigma sites.[4] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the cell line, radioligand, and buffer composition used in the assay.

Protocol: In Vitro Dopamine Uptake Inhibition Assay

This protocol details a procedure for determining the inhibitory potency (IC50) of this compound on the dopamine transporter using cultured cells expressing DAT and radiolabeled dopamine.[12][13]

1. Principle

This assay measures the uptake of a radiolabeled substrate, typically [³H]Dopamine, into cells stably or transiently expressing the human dopamine transporter (hDAT). The amount of radioactivity incorporated into the cells reflects the transporter's activity. By pre-incubating the cells with varying concentrations of an inhibitor like this compound, a dose-dependent reduction in [³H]Dopamine uptake can be measured. This data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce DAT activity by 50%.

2. Materials and Reagents

-

Cells: Mammalian cell line stably or transiently expressing hDAT (e.g., hDAT-MDCK, hDAT-COS-7).[12]

-

Culture Medium: DMEM or appropriate medium supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (if applicable).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4), supplemented with 0.2% glucose and 100 µM ascorbic acid.

-

Radioligand: [³H]Dopamine.

-

Test Compound: this compound (GBR-12909) dihydrochloride. Prepare a 10 mM stock in DMSO and serially dilute in Assay Buffer.

-

Non-specific Uptake Control: A high concentration of a known DAT inhibitor (e.g., 10 µM Benztropine or Nomifensine).

-

Plates: 96-well cell culture plates.

-

Reagents for Termination/Lysis: Ice-cold Assay Buffer for washing, 1% SDS or 0.1 M NaOH for cell lysis.

-

Scintillation Cocktail & Counter.

3. Experimental Procedure

Figure 2. Experimental Workflow for the Dopamine Uptake Inhibition Assay.

Step-by-Step Method:

-

Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for MDCK cells).[12] Culture for 24-48 hours at 37°C, 5% CO₂.

-

Preparation: On the day of the assay, prepare serial dilutions of this compound in Assay Buffer. Also prepare solutions for total uptake (buffer only), and non-specific uptake (e.g., 10 µM Benztropine).

-

Pre-incubation: Gently remove the culture medium from the wells. Wash the cell monolayer once with 150 µL of pre-warmed (37°C) Assay Buffer. Add 100 µL of the appropriate this compound dilution or control solution to each well. Pre-incubate the plate for 15 minutes in a 37°C incubator.[14]

-

Initiate Uptake: Start the uptake reaction by adding a pre-determined concentration of [³H]Dopamine (e.g., a final concentration of 10-20 nM) to all wells.

-

Incubation: Incubate the plate for a short, defined period within the linear range of uptake (typically 5-10 minutes) at 37°C.

-

Termination: Terminate the assay by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold Assay Buffer. This step is critical to remove extracellular radioligand.

-

Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Measurement: Transfer the lysate from each well into a scintillation vial, add 4-5 mL of scintillation cocktail, and quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

4. Data Analysis

-

Calculate Specific Uptake:

-

Total Uptake = CPM from wells with [³H]Dopamine and buffer only.

-

Non-Specific Uptake (NSU) = CPM from wells with [³H]Dopamine and a saturating concentration of a standard DAT inhibitor (e.g., Benztropine).

-

Specific Uptake = Total Uptake - Non-Specific Uptake.

-

-

Determine Percent Inhibition: For each concentration of this compound, calculate the percent inhibition of specific uptake using the following formula: % Inhibition = 100 * (1 - ([CPM_this compound - NSU] / [Specific Uptake]))

-

Calculate IC50: Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. This compound | C28H32F2N2O | CID 3455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 8. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound National Institute on Drug Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Vanoxerine in Rodent Models of Drug Self-Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction